molecular formula C10H15BO2S B14088982 (4-Cyclohexylthiophen-2-yl)boronic acid

(4-Cyclohexylthiophen-2-yl)boronic acid

Cat. No.: B14088982
M. Wt: 210.11 g/mol
InChI Key: LVMQFTJHXOBVEC-UHFFFAOYSA-N
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Description

(4-Cyclohexylthiophen-2-yl)boronic acid (CAS 2225181-06-4) is a high-purity organoboron reagent primarily employed in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, which is essential for constructing complex organic molecules . The compound's boronic acid functional group acts as a key handle for coupling with aryl and heteroaryl halides, making it a valuable synthetic intermediate . Its specific value in research stems from the unique combination of the electron-rich thiophene heterocycle and the lipophilic cyclohexyl substituent. The cyclohexyl group can significantly enhance the compound's solubility in organic solvents and improve its stability under various reaction conditions, thereby broadening its utility in synthetic chemistry . A primary application of this boronic acid is in the development of advanced organic electronic materials. It serves as a crucial building block for synthesizing conjugated organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) . The ability to customize thiophene-based structures through Suzuki coupling allows researchers to fine-tune the optical and electronic properties of these materials, such as their band gap and charge carrier mobility . Furthermore, this compound is a key intermediate in the preparation of thiophene-based trimers and larger oligomers, which are versatile precursors for functional polymers and are also investigated for direct applications in biosensing and photodynamic therapy due to their interesting optical properties and demonstrated biocompatibility . In pharmaceutical and agrochemical research, it is utilized as a key intermediate in the discovery and production of complex active molecules . Handling and Storage: Store sealed in a dry environment at -20°C . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H15BO2S

Molecular Weight

210.11 g/mol

IUPAC Name

(4-cyclohexylthiophen-2-yl)boronic acid

InChI

InChI=1S/C10H15BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2

InChI Key

LVMQFTJHXOBVEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2CCCCC2)(O)O

Origin of Product

United States

Cross Coupling Reactions Involving 4 Cyclohexylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, prized for its broad substrate scope and functional group tolerance. nih.gov In this reaction, a boronic acid or its ester derivative couples with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. youtube.com (4-Cyclohexylthiophen-2-yl)boronic acid serves as the organoboron component, enabling the introduction of the 4-cyclohexylthiophen-2-yl moiety onto various molecular scaffolds.

The reactivity of this compound has been demonstrated with a variety of coupling partners, showcasing its versatility in synthesizing complex molecules.

This compound readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (such as triflates). nih.govnih.govnih.gov The efficiency of these reactions allows for the synthesis of diverse biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov

The reaction's success extends to complex and sterically hindered substrates. For instance, electron-rich and electron-deficient aryl halides, as well as various heteroaryl systems, have been successfully coupled. nih.govmdpi.com The choice of catalyst system, particularly the ligand, can be crucial for achieving high yields, especially with less reactive partners like aryl chlorides. nih.gov The reaction conditions are generally mild and tolerant of numerous functional groups, making it a highly practical synthetic tool. youtube.com

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

In addition to aryl and heteroaryl partners, this compound can be coupled with alkenyl halides and pseudohalides. researchgate.net This extension of the Suzuki-Miyaura reaction provides a direct route to conjugated systems containing the 4-cyclohexylthiophene moiety. These reactions are valuable for the synthesis of materials with interesting electronic and optical properties. The stereochemistry of the double bond in the alkenyl partner is typically retained throughout the reaction process. youtube.com

The success of the Suzuki-Miyaura coupling heavily relies on the catalytic system employed. Research has focused on optimizing ligands and solvent systems to enhance reactivity, broaden the substrate scope, and improve the sustainability of the process.

The choice of ligand is critical in modulating the activity of the palladium catalyst. Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), have proven to be highly effective for a wide range of Suzuki-Miyaura couplings, including those involving challenging substrates like aryl chlorides and sterically hindered partners. nih.govresearchgate.net These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. However, it is important to note that bulky phosphine ligands can sometimes promote undesirable side reactions like protodeboronation. chemrxiv.org

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. researchgate.net Their strong σ-donating ability can enhance the rate of oxidative addition, a key step in the catalytic cycle. capes.gov.brnih.gov Well-defined palladium-NHC catalysts have shown remarkable efficiency in the coupling of heteroaryl chlorides and bromides with boronic esters, often at low catalyst loadings. nih.gov

The electronic nature of the NHC ligand can influence the reaction rate, with electron-rich NHCs generally leading to faster oxidative addition. capes.gov.br This allows for the coupling of a broader range of substrates under milder conditions.

The development of more environmentally friendly reaction conditions has led to the exploration of alternative solvent systems. Aqueous media have been successfully employed for Suzuki-Miyaura reactions, often facilitated by the use of water-soluble ligands or phase-transfer catalysts. nih.govlookchem.com These systems offer advantages in terms of cost, safety, and reduced environmental impact. For instance, glucosamine-based phosphine ligands have demonstrated high efficiency for Suzuki couplings in water. lookchem.com

Deep eutectic solvents (DESs) have recently gained attention as sustainable and biodegradable reaction media. mdpi.com These solvents, typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as glycerol (B35011) or urea), have been shown to be effective for Suzuki-Miyaura reactions. mdpi.comresearchgate.net In some cases, the use of DESs can eliminate the need for additional ligands or additives. researchgate.net The choice of DES composition can significantly impact the reaction efficiency. mdpi.com For example, a mixture of choline chloride and glycerol has been found to be an effective medium for the coupling of aryl halides with phenylboronic acid. mdpi.com

Mechanistic Investigations of the Suzuki-Miyaura Cycle for Thiophene (B33073) Boronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org While the overarching cycle is well-established, detailed mechanistic studies, particularly for heterocyclic substrates like thiophene boronic acids, continue to refine our understanding of each elementary step. These investigations are crucial as reactions involving thienylboronic acids can sometimes be problematic, requiring careful optimization of catalysts and conditions to achieve high yields and avoid side reactions like protodeboronation. researchgate.netntnu.no

The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent palladium(0) complex. wikipedia.org This is often the rate-determining step of the entire cycle. libretexts.org The palladium(0) catalyst, typically coordinated to phosphine ligands, inserts itself into the carbon-halogen bond, forming a square planar palladium(II) intermediate. libretexts.orgyonedalabs.com

Recent mechanistic studies using techniques like kinetic isotope effects have challenged the long-held assumption that oxidative addition always occurs from a 14-electron, bis-ligated palladium complex, Pd(0)L₂. chemrxiv.org Evidence suggests that for aryl bromides, the active species undergoing oxidative addition is a highly reactive 12-electron, mono-ligated complex, Pd(0)L. chemrxiv.org The reaction initially forms a cis-palladium(II) complex, which rapidly isomerizes to the more stable trans-isomer. wikipedia.org

The general pathway can be summarized as:

Pd(0)L₂ ⇌ Pd(0)L + L (Ligand dissociation)

Pd(0)L + R-X → trans-[ArPd(II)(X)L] (Oxidative Addition)

The reactivity of the organic halide in this step follows the general trend of bond strength: R-I > R-OTf > R-Br >> R-Cl. libretexts.org

Transmetalation is the crucial step where the organic moiety from the boron atom is transferred to the palladium(II) center, displacing the halide. rsc.org The precise mechanism of this step has been a subject of extensive debate, with two primary pathways proposed. nih.govrsc.org

The Boronate Pathway: In this mechanism, the base (e.g., carbonate, phosphate, or hydroxide) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate. wikipedia.orgnih.gov This activated boronate then reacts with the trans-[ArPd(II)(X)L₂] complex to transfer the thienyl group.

Ar'B(OH)₂ + OH⁻ ⇌ [Ar'B(OH)₃]⁻ (Boronate formation)

trans-[ArPd(X)L₂] + [Ar'B(OH)₃]⁻ → trans-[ArPd(Ar')L₂] + [XB(OH)₃]⁻

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo or palladium-alkoxo complex. nih.govrsc.org This complex then reacts directly with the neutral boronic acid.

trans-[ArPd(X)L₂] + OH⁻ ⇌ trans-[ArPd(OH)L₂] + X⁻

trans-[ArPd(OH)L₂] + Ar'B(OH)₂ → trans-[ArPd(Ar')L₂] + B(OH)₃

Kinetic studies suggest that for reactions using weak bases in aqueous solvent mixtures, the oxo-palladium pathway, involving the reaction between a palladium hydroxo complex and the boronic acid, is the dominant route. nih.gov Low-temperature NMR spectroscopy has enabled the direct observation of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable intermediates leading to the cross-coupled product. illinois.edu The formation of these intermediates is a critical precursor to the transfer of the organic group from boron to palladium. illinois.edunih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. yonedalabs.com The diorganopalladium(II) complex, trans-[ArPd(Ar')L₂], first isomerizes to the corresponding cis-isomer. youtube.com From this cis configuration, the two organic groups (Ar and Ar') couple, forming a new carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the cycle. wikipedia.orgyonedalabs.com

trans-[ArPd(Ar')L₂] ⇌ cis-[ArPd(Ar')L₂] (Isomerization)

cis-[ArPd(Ar')L₂] → Ar-Ar' + Pd(0)L₂ (Reductive Elimination)

This step is typically fast and irreversible. youtube.com The nature of the ligands (L) plays a significant role; bulky, electron-donating ligands can accelerate reductive elimination by promoting a more crowded coordination sphere around the palladium center. wikipedia.org

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling, particularly with heterocyclic substrates like thiophene boronic acids. ntnu.no These parameters profoundly influence reaction rates, yields, and the prevalence of side reactions.

Base: The base plays multiple roles in the catalytic cycle. wikipedia.org Its primary function is to facilitate the transmetalation step, either by activating the boronic acid to form a boronate or by generating the palladium-hydroxo complex. wikipedia.orgnih.gov The strength and type of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). For thienylboronic acids, K₂CO₃ and K₃PO₄ are often effective choices. nih.govnih.gov

Solvent: The solvent system must solubilize the various components of the reaction, including the (often sparingly soluble) boronic acid, the organic halide, and the inorganic base. ntnu.no Furthermore, the solvent can influence the stability and activity of the palladium catalyst. Protic solvents, especially water, can be beneficial. Aqueous mixtures, such as dioxane/water or methanol/water, often lead to enhanced reaction rates. researchgate.netcdnsciencepub.com Water can increase the solubility of the inorganic base and may facilitate the hydrolysis of boronic esters to the more reactive boronic acids. cdnsciencepub.com However, for sensitive substrates like some thienylboronic acids, excessively high temperatures in aqueous media can promote undesired protodeboronation. researchgate.net

Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling
BaseSolventTypical OutcomeReference
K₃PO₄1,4-Dioxane/H₂OGenerally high yields, effective for many substrates. nih.gov
K₂CO₃Toluene/EtOH/H₂OGood performance, common choice for thiophene substrates. nih.gov
Na₂CO₃DME/H₂OEffective, often used in syntheses of thienylpyrroles. core.ac.uk
Cs₂CO₃TolueneCan be effective, especially under anhydrous conditions. researchgate.net
NaOHMeOH/H₂OStrong base, can promote high yields but may also lead to side reactions. researchgate.net

Other Transition Metal-Catalyzed Carbon-Carbon Bond Formations

While the Suzuki-Miyaura reaction is exceptionally versatile, other cross-coupling methods serve as important complementary strategies, offering advantages for specific substrates or reaction conditions.

Negishi Cross-Coupling as a Complementary Strategy

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a powerful alternative for forming C-C bonds. organic-chemistry.orgwikipedia.org First reported in 1977, this palladium- or nickel-catalyzed reaction couples organozinc compounds with organic halides or triflates. organic-chemistry.org

The catalytic cycle is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the organometallic partner; instead of a boronic acid, an organozinc halide (R-ZnX) is used.

This method can be particularly advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare. Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for couplings to occur under milder conditions or with less reactive organic halides (e.g., aryl chlorides). organic-chemistry.orgorganic-chemistry.org For a substrate like this compound, the corresponding organozinc reagent, (4-cyclohexylthiophen-2-yl)zinc halide, could be used in a Negishi coupling. This provides an alternative synthetic route that might offer higher yields or selectivity, especially if the boronic acid is prone to decomposition. core.ac.uk The Negishi coupling has been successfully applied to a wide range of substrates, including those with secondary alkylzinc reagents and various functional groups. organic-chemistry.orgnih.govrsc.org

Table 2: Comparison of Suzuki-Miyaura and Negishi Couplings
FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic ReagentOrganoboron (e.g., boronic acid, boronic ester)Organozinc
Reagent StabilityGenerally high, often air- and moisture-stable solids.More sensitive to air and moisture; often prepared and used in situ.
ReactivityModerate; requires base for activation.High; generally does not require a base for transmetalation.
Functional Group ToleranceExcellent.Very good, but the higher reactivity of the organozinc reagent can sometimes be a limitation.
ByproductsBoron-based salts, generally considered environmentally benign.Zinc salts.

Stille Cross-Coupling in the Context of Thiophene-Boronic Acid Derivatives

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.org While Suzuki couplings, which utilize boronic acids, are often preferred due to the lower toxicity of boron-containing reagents, there are instances where the Stille coupling provides superior outcomes, particularly with thiophene derivatives. wikipedia.orgorganic-chemistry.org

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) complex. The cycle consists of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane with the resulting Pd(II) complex, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In some synthetic pathways, the Stille cross-coupling has been shown to be more efficient than the corresponding Suzuki coupling for thiophene-containing substrates. For example, in the synthesis of 3,4-bis(thien-2-yl)-3-cyclobuten-1,2-dione, the Suzuki reaction between 2-thienylboronic acid and 3,4-dichloro-3-cyclobuten-1,2-dione yielded only trace amounts of the desired product. In contrast, the Stille coupling of tributyl(2-thienyl)stannane with the same dichlorocyclobutenedione, catalyzed by PdCl2(CH3CN)2 and mediated by copper(I) iodide, proceeded efficiently to give the product in 85% yield. semanticscholar.org This highlights the synthetic utility of the Stille reaction as a powerful alternative when other coupling methods fail.

Reactant AReactant B (Stannane)Catalyst SystemSolventTemperatureYieldReference
3,4-dichloro-3-cyclobuten-1,2-dionetributyl(2-thienyl)stannane5% PdCl₂(CH₃CN)₂, 5% CuICH₃CN70 °C85% semanticscholar.org
Dibromide 122-(tributylstannyl)thiophene5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, 4.0 equiv CsFDMF50 °CHigh semanticscholar.org

Chan-Lam-Evans Coupling for C-Heteroatom Bond Formation

The Chan-Lam-Evans (CLE) coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine (N-H) or alcohol (O-H). wikipedia.org This reaction is a powerful tool for creating aryl ethers and aryl amines under relatively mild conditions, often at room temperature and open to the air, which offers an advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnih.gov

The reaction mechanism is believed to involve a copper(II) catalyst. The process proceeds through the formation of a copper-aryl complex, followed by coordination of the amine or alcohol. A key step is the reductive elimination from a copper(III) intermediate, which forms the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. wikipedia.org

Thiophene-containing compounds are important in medicinal chemistry and materials science, and the CLE coupling provides a practical method for their functionalization. nih.gov A notable application is the N-arylation of aminothiophene derivatives. Research has demonstrated a practical protocol for the Chan-Lam cross-coupling of methyl 2-aminothiophene-3-carboxylate with various arylboronic acids. Using copper(II) acetate (B1210297) as the catalyst, these reactions proceed in moderate to good yields and tolerate a broad range of functional groups on the arylboronic acid partner. nih.gov

Thiophene SubstrateBoronic Acid PartnerCatalyst/BaseSolventConditionsYieldReference
Methyl 2-aminothiophene-3-carboxylatePhenylboronic acidCu(OAc)₂ / PyridineCH₂Cl₂RT, Air75% nih.gov
Methyl 2-aminothiophene-3-carboxylate4-Methoxyphenylboronic acidCu(OAc)₂ / PyridineCH₂Cl₂RT, Air81% nih.gov
Methyl 2-aminothiophene-3-carboxylate4-Fluorophenylboronic acidCu(OAc)₂ / PyridineCH₂Cl₂RT, Air68% nih.gov
Methyl 2-aminothiophene-3-carboxylate4-(Trifluoromethyl)phenylboronic acidCu(OAc)₂ / PyridineCH₂Cl₂RT, Air55% nih.gov

Thiol Ester-Boronic Acid Coupling for Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry. A mechanistically unique method for ketone synthesis is the Liebeskind-Srogl cross-coupling reaction, which involves the coupling of a thiol ester with a boronic acid. organic-chemistry.orgthieme-connect.de This reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) salt, proceeding under neutral, base-free conditions. organic-chemistry.org

A key feature of this reaction is the critical role of the copper(I) carboxylate, which facilitates both the cleavage of the carbon-sulfur bond and the activation of the boronic acid. thieme-connect.de Notably, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a highly effective mediator for this transformation. The thiophene moiety in CuTC is directly involved in the catalytic process, highlighting a unique application of thiophene derivatives in promoting cross-coupling reactions. organic-chemistry.org

The general procedure involves stirring the thiol ester, boronic acid, a palladium(0) source (such as Pd₂(dba)₃), a phosphine ligand (like tris-2-furylphosphine), and the copper(I) carboxylate mediator in a solvent such as THF at a moderate temperature. organic-chemistry.org The reaction is applicable to a wide array of aromatic and aliphatic thiol esters and boronic acids, providing the corresponding ketones in good to excellent yields (typically 52-93%). organic-chemistry.org The mild and non-basic conditions make this method particularly suitable for synthesizing highly functionalized or base-sensitive ketone products.

Thiol Ester SubstrateBoronic Acid SubstrateCatalyst SystemMediatorSolventConditionsYield RangeReference
S-Ethyl benzothioatePhenylboronic acidPd₂(dba)₃·CHCl₃ / Tris(2-furyl)phosphineCu(I) thiophene-2-carboxylate (CuTC)THF50 °C, 18 h93% organic-chemistry.org
S-Phenyl 4-methoxybenzothioatePhenylboronic acidPd₂(dba)₃·CHCl₃ / Tris(2-furyl)phosphineCu(I) thiophene-2-carboxylate (CuTC)THF50 °C, 18 h85% organic-chemistry.org
S-Ethyl cyclohexanecarbothioate4-Methoxyphenylboronic acidPd₂(dba)₃·CHCl₃ / Tris(2-furyl)phosphineCu(I) thiophene-2-carboxylate (CuTC)THF50 °C, 18 h78% organic-chemistry.org
S-Ethyl benzothioate2-Thienylboronic acidPd₂(dba)₃·CHCl₃ / Tris(2-furyl)phosphineCu(I) thiophene-2-carboxylate (CuTC)THF50 °C, 18 h72% organic-chemistry.org

Advanced Applications and Research Directions of 4 Cyclohexylthiophen 2 Yl Boronic Acid

Fundamental Mechanistic and Theoretical Investigations of (4-Cyclohexylthiophen-2-yl)boronic Acid

The comprehensive understanding of the chemical behavior and reactivity of this compound necessitates in-depth mechanistic and theoretical studies. These investigations, employing both computational and advanced spectroscopic techniques, provide crucial insights into the molecule's structure, stability, and interactions, which are fundamental for its application in various fields of materials science and organic synthesis.

Computational chemistry serves as a powerful tool to elucidate the electronic structure, conformational preferences, and reactivity of this compound at the molecular level. Density Functional Theory (DFT) is a widely used method for studying such systems, offering a good balance between accuracy and computational cost. nih.gov For more complex environments, such as in solution or within a supramolecular assembly, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to provide a more realistic model.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the cyclohexyl and boronic acid groups to the thiophene (B33073) ring. The cyclohexyl group itself exists in a dynamic equilibrium between chair conformations, with the connection to the thiophene ring being either in an equatorial or axial position. The equatorial conformation is generally more stable due to reduced steric hindrance. sapub.org

Computational modeling can predict the most stable conformers by calculating their relative energies. For the thiophene ring, the orientation relative to the cyclohexyl and boronic acid substituents is also a key factor. DFT calculations can determine the dihedral angles that correspond to energy minima.

Solvent effects play a significant role in the conformational preferences and reactivity of boronic acids. researchgate.net The polarity of the solvent can influence the stability of different conformers, particularly those with varying dipole moments. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the effect of the solvent environment on the molecular geometry and energy. mdpi.com

ParameterDescriptionTypical Computational ApproachExpected Influence of Cyclohexyl Group
Dihedral Angle (Thiophene-Cyclohexyl)Rotation around the C-C bond connecting the two rings.DFT geometry optimization.Steric bulk favors a twisted conformation to minimize repulsion.
Dihedral Angle (Thiophene-Boronic Acid)Rotation around the C-B bond.DFT geometry optimization.Influenced by potential intramolecular hydrogen bonding and steric effects.
Solvation EnergyThe energy change when transferring the molecule from gas phase to a solvent.DFT with implicit solvent models (e.g., PCM).Hydrophobic cyclohexyl group may lead to lower solubility in polar solvents.

This compound has the potential to form various supramolecular assemblies through non-covalent interactions. The boronic acid moiety is a versatile functional group capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. These interactions can lead to the formation of dimers or larger aggregates. nih.gov

Computational studies, particularly those employing dispersion-corrected DFT, can model these intermolecular interactions and predict the geometry and stability of the resulting supramolecular structures. nih.gov Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in crystal structures.

Interaction TypeFunctional Groups InvolvedTypical Energy Range (kcal/mol)Computational Method for Study
Hydrogen Bonding-B(OH)₂ with itself or other H-bond acceptors/donors.3 - 10DFT, SAPT
π-π StackingThiophene rings.1 - 5Dispersion-corrected DFT, CCSD(T)
Van der Waals ForcesCyclohexyl group and entire molecule.VariableDFT with dispersion corrections

Computational chemistry is invaluable for elucidating the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org

By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. For instance, in a Suzuki-Miyaura coupling, computational studies can help to understand the roles of the catalyst, base, and solvent in the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic properties of the thiophene ring and the steric bulk of the cyclohexyl group will influence the kinetics of these steps.

Experimental techniques provide the necessary validation for computational predictions and offer further insights into the structure and behavior of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the molecule. The O-H stretching vibrations of the boronic acid group will be prominent, and their position and shape can give clues about the extent of hydrogen bonding in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The chemical shifts of the protons and carbons in the thiophene and cyclohexyl rings provide information about the electronic environment. Advanced 2D NMR techniques, such as NOESY, can be used to probe through-space interactions and provide information about the preferred conformation in solution. mdpi.com ¹¹B NMR is also a valuable tool for studying boronic acids, as the chemical shift and line shape of the boron nucleus are sensitive to its coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. nih.govacs.org It can precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice, providing direct evidence of intermolecular interactions and the nature of any supramolecular assemblies. acs.org

Computational Chemistry Approaches (DFT, QM/MM)

Derivatization and Further Functionalization Strategies Beyond Cross-Coupling

While this compound is a valuable building block for cross-coupling reactions, its reactivity extends to a variety of other transformations, allowing for the synthesis of a diverse range of derivatives.

One important reaction of boronic acids is the formation of boronate esters. This can be achieved by reacting the boronic acid with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol. nih.gov This transformation is often used to protect the boronic acid group or to modify its reactivity and solubility.

The boronic acid moiety can also be involved in Petasis-type reactions, which are multi-component reactions that form carbon-carbon bonds. researchgate.net Additionally, under certain conditions, aryl boronic acids can undergo reactions at the C-B bond that lead to the introduction of other functional groups, such as halogens, nitro groups, or amino groups.

The thiophene ring itself is also amenable to further functionalization. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce new substituents onto the thiophene ring, although the position of substitution will be directed by the existing groups. The presence of the boronic acid at the 2-position and the cyclohexyl group at the 4-position will influence the regioselectivity of such reactions.

Furthermore, the C-H bonds on the thiophene ring can potentially be activated for direct functionalization, offering a more atom-economical route to new derivatives.

Reaction TypeReagentsProduct TypePotential Application
EsterificationDiols (e.g., pinacol)Boronate estersProtection, purification, modified reactivity in cross-coupling.
Petasis ReactionAmine, aldehyde/ketoneα-Amino acidsSynthesis of biologically relevant molecules.
Chan-Lam CouplingAmines, phenols, thiols with a copper catalystC-N, C-O, C-S bond formationSynthesis of diverse functional materials.
Electrophilic Aromatic SubstitutionHalogenating agents (e.g., NBS), nitrating agents (e.g., HNO₃)Halogenated or nitrated thiophenesBuilding blocks for further synthesis.

Carbon-Carbon Homologation Reactions

Carbon-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. For aryl and heteroaryl boronic acids, such as this compound, the Matteson homologation reaction is a powerful and highly stereoselective method for achieving this. mdpi.comrsc.orgbristol.ac.uk This reaction typically involves the treatment of a boronic ester with a halomethylithium reagent, followed by reaction with an organometallic nucleophile. uni-saarland.de

The general mechanism of the Matteson homologation commences with the addition of a carbenoid, like dichloromethyllithium, to the boronic ester, forming a boronate complex. This is followed by a 1,2-migration of the aryl group from the boron to the adjacent carbon, displacing a halide ion and creating a new carbon-carbon bond. Subsequent reaction with a Grignard or organolithium reagent leads to the final homologated product. mdpi.comuni-saarland.de

While specific studies on the Matteson homologation of this compound are not extensively documented, the reactivity of other aryl and heteroaryl boronic esters provides a strong basis for predicting its behavior. uni-saarland.de The electron-rich nature of the thiophene ring is expected to facilitate the crucial 1,2-migration step. The bulky cyclohexyl group at the 4-position may exert some steric influence on the reaction rate but is unlikely to prevent the reaction from proceeding.

The versatility of the Matteson homologation allows for the introduction of a variety of functional groups, expanding the synthetic utility of this compound. bristol.ac.uk The resulting homologated boronic esters can be further transformed into a range of valuable compounds, including chiral alcohols and amines, with high stereocontrol. uni-saarland.de

Table 1: Key Steps in the Matteson Homologation of an Arylboronic Ester

StepDescriptionReagentsIntermediate/Product
1Formation of Boronate ComplexDichloromethyllithiumTetrahedral boronate complex
21,2-Migration-α-Chloro boronic ester
3Nucleophilic SubstitutionGrignard or Organolithium ReagentHomologated boronic ester

Ipso Nitration and Other Electrophilic Substitutions on Boronic Acids

Ipso substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring. The boronic acid group is an excellent leaving group in such reactions, making aryl and heteroaryl boronic acids valuable substrates for regioselective functionalization. nih.gov

Ipso nitration, the replacement of the boronic acid group with a nitro group, provides a powerful method for the synthesis of nitroaromatic compounds. nih.govorganic-chemistry.org This transformation is particularly useful as it offers high regioselectivity, which can be difficult to achieve through direct nitration of the parent arene. acs.org A variety of nitrating agents have been developed for the ipso nitration of arylboronic acids, including fuming nitric acid, mixtures of nitrate (B79036) salts and chlorotrimethylsilane, and N-nitroheterocycles. organic-chemistry.orgacs.orgorganic-chemistry.org

The mechanism of ipso nitration can proceed through different pathways depending on the reagents used. For instance, with fuming nitric acid, a radical pathway involving the •NO2 radical has been proposed. organic-chemistry.org In other systems, the reaction is believed to proceed via a concerted mechanism involving the formation of an ate complex between the boronic acid and the nitrating agent, followed by the expulsion of the boronic acid moiety. acs.org

For this compound, ipso nitration would be expected to proceed efficiently. The electron-donating nature of the 4-cyclohexyl group and the inherent reactivity of the thiophene ring should activate the C-B bond towards electrophilic attack. This would lead to the formation of 4-cyclohexyl-2-nitrothiophene with high regioselectivity. The reaction conditions can be tuned to favor the ipso substitution over other potential side reactions, such as polynitration or oxidation. acs.org

Beyond nitration, the boronic acid group of this compound can likely be replaced by other electrophiles in ipso substitution reactions, further highlighting its synthetic versatility.

Table 2: Common Reagents for Ipso Nitration of Arylboronic Acids

Reagent SystemDescriptionReference
Fuming Nitric AcidA potent nitrating agent, often proceeding through a radical mechanism. organic-chemistry.org
Nitrate Salt / ChlorotrimethylsilaneA milder and convenient system that generates a reactive nitrating species in situ. organic-chemistry.org
N-NitroheterocyclesBench-stable organic reagents that can be used in metal-free or photocatalytic nitrations. acs.org

Conclusion and Future Perspectives in 4 Cyclohexylthiophen 2 Yl Boronic Acid Research

Current Challenges and Opportunities in Synthesis and Application

The research and application landscape for (4-Cyclohexylthiophen-2-yl)boronic acid is characterized by a balance of persistent challenges and emerging opportunities.

Challenges in Synthesis and Stability: A primary challenge in working with thiophene (B33073) boronic acids, including the cyclohexyl-substituted variant, is their inherent instability. These compounds are often susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the thermal and basic conditions of cross-coupling reactions. wikipedia.org This decomposition pathway can lower yields and complicate purification. The synthesis of high-purity thiophene-containing polymers can be difficult due to the deboronation of thiophene boronic acid esters at elevated temperatures. nih.govresearchgate.net Furthermore, scaling up the synthesis of functionalized boronic acids for industrial applications presents significant hurdles in maintaining purity and stability.

Opportunities in Synthetic Strategies: To overcome stability issues, a significant opportunity lies in the use of boronic acid surrogates. N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution. bldpharm.comchem-station.com These derivatives protect the boronic acid moiety, rendering the compound exceptionally stable to air, moisture, and silica (B1680970) gel chromatography. nih.govbldpharm.com The MIDA group can be cleaved under mild basic conditions to slowly release the active boronic acid in situ during a cross-coupling reaction. chem-station.comresearchgate.net This "slow-release" strategy minimizes the concentration of the unstable boronic acid at any given time, suppressing side reactions like protodeboronation and enabling more efficient couplings. wikipedia.orgchem-station.com This approach transforms traditionally unstable building blocks into robust, bench-stable reagents, paving the way for their use in complex, multi-step syntheses. nih.govresearchgate.net

Challenges and Opportunities in Application: In application, particularly for synthesizing conjugated polymers, a key challenge is achieving high molecular weights and controlled regiochemistry, which are critical for optimal electronic properties. nih.gov This often requires highly active and specialized catalyst systems that can facilitate efficient polymerization while minimizing side reactions. ntnu.no

The primary opportunity for this compound is its application as a monomer in advanced materials. Thiophene-based π-conjugated materials are cornerstones of organic electronics, finding use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgresearchgate.net The cyclohexyl group enhances the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing and device fabrication. Moreover, this bulky, non-planar group can influence the solid-state packing of polymer chains, affecting intermolecular interactions and, consequently, charge transport properties. By strategically incorporating this monomer, researchers can fine-tune the optoelectronic characteristics of materials. acs.orgnbinno.com

Table 1: Representative Photophysical Properties of Thiophene-Based Conjugated Materials
Material TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Application AreaReference
Donor-π-Acceptor Thienothiophene41152086% (in solution), 41% (solid)OLED Emitter beilstein-journals.org
Poly(m-phenyleneethynylene-co-oligothienylene)407485Not specifiedEmitting Polymer acs.org
Dithienothiophene-Pyrene Molecule412 (solid film)Not specifiedNot specifiedOPV Donor mdpi.com
para-Isomer Thiophene Chromophore (p-TC)~330~44012.5%Luminescent Chromophore acs.org

Emerging Trends and Novel Reactivities in Boronic Acid Chemistry

The field of boronic acid chemistry is rapidly evolving, moving beyond its traditional role in Suzuki-Miyaura coupling and embracing new synthetic methods and applications that will directly impact the future utility of molecules like this compound.

Direct C-H Borylation: A major trend is the development of synthetic methods that are more atom- and step-economical. Direct C-H activation and borylation is at the forefront of this movement. acs.org Iridium-catalyzed C-H borylation allows for the direct conversion of C-H bonds in aromatic and heteroaromatic compounds into C-B bonds, bypassing the need for pre-functionalized substrates like organohalides. illinois.edusigmaaldrich.com This strategy streamlines the synthesis of valuable boronic esters and offers access to new substitution patterns that were previously difficult to obtain. illinois.eduoaepublish.com

Dynamic Covalent Chemistry and Smart Materials: Boronic acids are increasingly being used in the realm of dynamic covalent chemistry (DCvC). nih.gov The reversible formation of boronic esters from boronic acids and diols is being harnessed to create "smart" materials with responsive properties. nih.gov This chemistry is the basis for vitrimers, a class of polymers that combines the durability of thermosets with the reprocessability of thermoplastics. mdpi.com It is also used to construct self-healing hydrogels and polymers, where the dynamic nature of the boronic ester bonds allows the material to mend itself after damage, often at room temperature. nih.govacs.org This trend opens up possibilities for using boronic acid-functionalized thiophenes to create materials that are not only electronically active but also self-healing or recyclable. wur.nl

Expanded Scope of Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is well-established, research continues to expand its scope and efficiency. rsc.orgrsc.org New generations of catalysts, particularly those based on palladium and nickel with bulky phosphine (B1218219) ligands or N-heterocyclic carbenes, have enabled the coupling of increasingly challenging substrates. nih.gov Furthermore, the range of electrophilic coupling partners has been expanded beyond traditional organic halides to include alternatives like phenols, carbamates, and even nitroarenes, providing greater synthetic flexibility. nih.govmdpi.com These advances make the incorporation of this compound into diverse molecular architectures more accessible and efficient.

Potential for Further Development in Synthetic Methodology and Advanced Materials Science

The future prospects for this compound are bright, driven by innovations in both how complex molecules are made and what they can do.

Future of Synthetic Methodology: A paradigm shift in synthesis is emerging through the concept of iterative cross-coupling (ICC). nih.gov Using bifunctional building blocks protected with robust groups like MIDA, chemists can assemble complex molecules in a stepwise, controlled manner, much like nature builds proteins and DNA. bldpharm.comrsc.org MIDA-protected "haloboronic acids" can be coupled, deprotected, and then coupled again, allowing for the programmed construction of oligomers and complex small molecules. nih.govresearchgate.net This approach holds immense potential for automation and the rapid generation of molecular libraries for drug discovery and materials screening. Applying this to thiophene-based monomers could lead to the precise synthesis of conjugated oligomers with perfectly defined lengths and sequences, a level of control that is difficult to achieve with traditional polymerization.

Future in Advanced Materials Science: In materials science, the demand for high-performance organic electronic materials continues to grow. researchgate.net The ability to precisely design and synthesize molecules and polymers is key to meeting this demand. This compound and its derivatives will be crucial components in the bottom-up construction of materials with tailored properties. unamur.be Future research will likely focus on:

Next-Generation OLEDs: Creating novel emitters and host materials where the cyclohexylthiophene (B8649055) unit helps to prevent aggregation-caused quenching and improve film morphology, leading to higher efficiency and longer device lifetimes. beilstein-journals.orgresearchgate.netsciprofiles.com

High-Efficiency Organic Solar Cells: Designing new donor and acceptor materials where the specific steric and electronic contributions of the cyclohexylthiophene moiety help to optimize the nanoscale morphology of the bulk heterojunction, enhancing charge separation and collection. mdpi.com

Functional Polymers and Sensors: Integrating the unique reactivity of the boronic acid group to develop thiophene-based conjugated polymers that can also function as chemical sensors or stimuli-responsive materials. science.govacs.org For example, a polymer could change its color or conductivity upon binding to diol-containing molecules like sugars.

Table 2: Performance of Selected Thiophene-Based Materials in Electronic Devices
Device TypeActive MaterialKey Performance MetricValueReference
OLEDDMB-TT-TPA (Thienothiophene Emitter)External Quantum Efficiency (EQE)4.61% beilstein-journals.org
OPVDithienothiophene-Pyrene Donor (with C70)Power Conversion Efficiency (PCE)3.60% mdpi.com
OPVThiazole-Bridged Donor (with PC71BM)Power Conversion Efficiency (PCE)6.20% mdpi.com
OPVThiophene-Bridged Donor (with PC71BM)Power Conversion Efficiency (PCE)5.41% mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.